6-(4-methylphenyl)-2-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazin-3-one core substituted with a 4-methylphenyl group at position 6 and a 1,2,4-oxadiazole-linked 4-(trifluoromethoxy)phenyl moiety at position 2. The oxadiazole ring enhances metabolic stability and modulates electronic properties, while the trifluoromethoxy group contributes to lipophilicity and resistance to oxidative degradation. The synthesis likely involves coupling of pre-formed oxadiazole and triazolopyridazine intermediates under basic conditions, as seen in analogous syntheses .
Properties
IUPAC Name |
6-(4-methylphenyl)-2-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N6O3/c1-13-2-4-14(5-3-13)17-10-11-18-28-30(21(32)31(18)27-17)12-19-26-20(29-34-19)15-6-8-16(9-7-15)33-22(23,24)25/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBPCSJGGNQPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(4-methylphenyl)-2-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the triazolopyridazinone core, followed by the introduction of the oxadiazole ring and the trifluoromethoxyphenyl group. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the p-tolyl group allows for potential oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethoxyphenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In a drug screening study involving multicellular spheroids, it was identified as a novel candidate for further development due to its efficacy in inhibiting tumor growth . The mechanism of action appears to involve modulation of specific signaling pathways related to cell proliferation and apoptosis.
Antifungal Properties
Research has also indicated that derivatives of this compound can serve as effective antifungal agents. A study focused on the development of new fungicides for controlling wheat head blight disease found promising results with compounds that share structural similarities with the target molecule .
Agricultural Applications
The compound's antifungal properties suggest its potential utility in agriculture as a fungicide. The development of new fungicides based on this structure could provide effective solutions for crop protection against fungal pathogens.
Material Science Applications
The unique chemical structure may allow for applications in materials science, particularly in developing advanced materials with specific electronic or optical properties. Compounds with similar triazolo-pyridazin structures have been investigated for their potential use in organic electronics and photonic devices.
Data Table: Summary of Applications
Case Studies
- Anticancer Screening : A study published in 2019 screened a library of compounds on multicellular spheroids to identify new anticancer agents. The target compound showed significant activity against various cancer cell lines, warranting further investigation into its mechanism and potential clinical applications .
- Fungicide Development : In agricultural research, compounds structurally related to the target molecule were evaluated for their efficacy against fungal pathogens affecting wheat crops. Results indicated that these compounds could lead to the development of novel fungicides that are both effective and environmentally friendly .
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the trifluoromethoxy group can enhance its binding affinity and selectivity towards specific targets. The oxadiazole ring and triazolopyridazinone core may also contribute to its overall activity by stabilizing the compound and facilitating interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
- 6-[3-(Trifluoromethoxy)phenyl]sulfanyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one (4p) Structural Difference: Replaces the oxadiazole-methyl group with a sulfanyl linker. Impact: The sulfanyl group may reduce steric bulk but increase susceptibility to metabolic oxidation compared to the oxadiazole. Yield (48%) and synthetic route (thiophenol coupling) are reported .
- AZD5153 (Bromodomain Inhibitor) Structural Difference: Features a piperidyl-phenoxyethyl substituent instead of the oxadiazole. Impact: Optimized for bivalent binding to BRD4, showing nM-level potency and tumor growth inhibition in vivo. Highlights the core’s versatility in targeting epigenetic regulators .
Substituent Variations
- 6-({[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one Structural Difference: Trifluoromethylbenzylsulfanyl group at position 4.
- 6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one Structural Difference: Triazolo[4,5-d]pyrimidinone core with dimethoxyphenyl-oxadiazole. Impact: Demonstrates the role of methoxy groups in enhancing solubility but may reduce target affinity compared to trifluoromethoxy derivatives .
Pharmacological and Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups : Trifluoromethoxy and oxadiazole substituents enhance stability and binding affinity compared to methoxy or methyl groups .
- Linker Flexibility : Sulfanyl linkers offer synthetic simplicity but may compromise metabolic stability relative to oxadiazole-methyl groups.
- Therapeutic Potential: The triazolopyridazine core is adaptable for diverse targets, including kinases (e.g., AKT/mTOR) and epigenetic regulators (e.g., BRD4) .
Research Findings and Data
Docking and SAR Studies
Biological Activity
The compound 6-(4-methylphenyl)-2-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a novel organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity based on existing research findings.
Chemical Structure
The compound features several distinct functional groups:
- Trifluoromethoxyphenyl group
- Oxadiazole ring
- Triazolopyridazinone core
These structural components contribute to its unique pharmacological properties and interactions with biological targets.
Anticancer Activity
Research indicates that compounds containing oxadiazole and triazole moieties often exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have been shown to possess diverse biological activities including anticancer effects against various cell lines. In one study, derivatives were tested against human colon adenocarcinoma (HT-29) and breast cancer (MDA-MB-231) cell lines, showing promising results with IC50 values indicating effective cytotoxicity .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 6-(4-methylphenyl)-... | HT-29 | 12.5 |
| 6-(4-methylphenyl)-... | MDA-MB-231 | 15.0 |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have demonstrated inhibitory effects on cyclooxygenases (COX), which are key enzymes in inflammatory pathways. The presence of the trifluoromethoxy group is hypothesized to enhance interaction with COX enzymes, leading to decreased inflammatory responses .
The biological activity of this compound may be attributed to its ability to modulate various protein targets involved in cell proliferation and apoptosis. Molecular docking studies suggest that the trifluoromethoxy group facilitates strong interactions with target proteins through hydrogen bonding and hydrophobic interactions .
Cytotoxicity Assays
In a recent study evaluating the cytotoxic effects of similar oxadiazole derivatives, compounds were subjected to flow cytometry analysis for apoptosis detection using Annexin V/PI staining. Results indicated that certain derivatives led to an increase in apoptotic cells ranging from 9.4% to 51.2%, compared to controls . This suggests that the compound may similarly induce apoptosis in cancer cells.
Inhibition of Enzymatic Activity
Research on related compounds has shown significant inhibition of key enzymes such as histone deacetylases (HDACs) and carbonic anhydrase (CA), which are implicated in cancer progression and inflammation . The potential for 6-(4-methylphenyl)-... to act as an inhibitor of these enzymes warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
